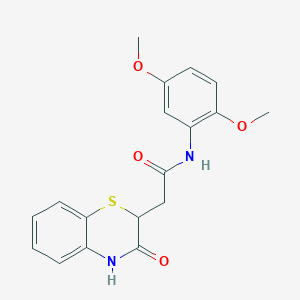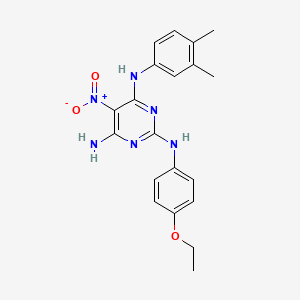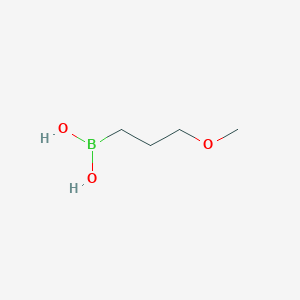
(3-Methoxypropyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Methoxypropyl)boronic acid” is a chemical compound with the CAS Number: 1089725-75-6 . It has a molecular weight of 117.94 and its IUPAC name is 3-methoxypropylboronic acid .
Synthesis Analysis
The synthesis of boronic acids is traditionally sequential, synthetically demanding, and time-consuming, which leads to high target synthesis times and low coverage of the boronic acid chemical space .Molecular Structure Analysis
The InChI code for “(3-Methoxypropyl)boronic acid” is 1S/C4H11BO3/c1-8-4-2-3-5 (6)7/h6-7H,2-4H2,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Boronic acids, including “(3-Methoxypropyl)boronic acid”, are known to interact with amines/carboxylic acids and borinic acids, boronic acids, and boric acid . These interactions are highly likely to take place in catalytic amidation reactions .Physical And Chemical Properties Analysis
“(3-Methoxypropyl)boronic acid” is a powder and it is stored at a temperature of 4 degrees .作用机制
Target of Action
(3-Methoxypropyl)boronic acid, like other boronic acids, primarily targets carbon-based compounds, particularly those containing hydroxyl groups . The boronic acid moiety forms reversible covalent bonds with 1,2- and 1,3-diols , which are present in various biological molecules, making it a versatile tool in chemical biology .
Mode of Action
The mode of action of (3-Methoxypropyl)boronic acid is primarily through its interaction with its targets via the formation of boronate esters . In the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the boronic acid acts as a nucleophile . The boronic acid transfers its organic group to palladium, a process known as transmetalation .
Biochemical Pathways
The primary biochemical pathway involving (3-Methoxypropyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The boronic acid moiety is also involved in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Pharmacokinetics
Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . They are also known to be mild electrophiles . These properties suggest that (3-Methoxypropyl)boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.
Result of Action
The result of the action of (3-Methoxypropyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds . Boronic acids are also investigated as reversible covalent inhibitors, suggesting potential applications in drug design .
Action Environment
The action of (3-Methoxypropyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires mild and functional group tolerant reaction conditions . The stability of the boronic acid may also be influenced by factors such as temperature
安全和危害
未来方向
Boronic acids, including “(3-Methoxypropyl)boronic acid”, are increasingly being utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acid research is likely to continue in these directions, with a focus on developing new chemistries using boron to fuel emergent sciences .
属性
IUPAC Name |
3-methoxypropylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO3/c1-8-4-2-3-5(6)7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJYSDRWIJCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)boronic acid | |
CAS RN |
1089725-75-6 |
Source


|
| Record name | (3-methoxypropyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460128.png)
![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)
![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)
![2-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2460132.png)

![4-N-Cyclopropyl-4-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2460137.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline](/img/structure/B2460138.png)
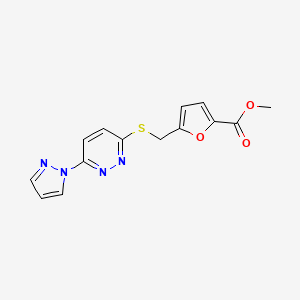
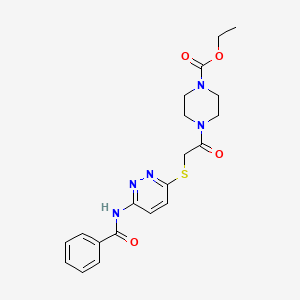
![N-(2,5-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2460141.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
